Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride
Description
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a fused ring system that includes both imidazole and pyrazine moieties, which contribute to its unique chemical properties.
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)8-7-5-10-3-4-12(7)6-11-8;;/h6,10H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGDKGXYKIQWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNCCN2C=N1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2470436-86-1 | |
| Record name | ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes
Core Imidazo[1,5-a]Pyrazine Synthesis
The imidazo[1,5-a]pyrazine scaffold is constructed via cyclocondensation reactions involving aminopyrazine derivatives and carbonyl-containing intermediates. A patent-described method begins with the reaction of 2,2-dimethyl-dioxane-4,6-dione (5.69 g, 39.5 mmol) with 2,4,5-trifluorophenyl acetic acid (7.15 g, 37.6 mmol) in dichloromethane, catalyzed by 4-dimethylaminopyridine (7.35 g, 60.2 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (8.28 g, 43.2 mmol). The mixture is stirred in an ice-water bath, followed by dropwise addition of dichloromethane suspensions to ensure controlled exothermic conditions.
Subsequent steps involve refluxing ethyl 3-oxo-4-(2,4,5-trifluorophenyl)-butyrate (24.6 g, 94.5 mmol) with ammonium acetate (36.4 g, 473 mmol) in methanol for 3 hours to form the cyclic enamine intermediate. This intermediate undergoes phosphorus oxychloride-mediated cyclization under reflux conditions (5 hours) to yield the tetrahydroimidazo[1,5-a]pyrazine core.
Table 1: Reaction Conditions for Core Synthesis
Esterification to Ethyl Carboxylate
The free base of the imidazo[1,5-a]pyrazine core is functionalized via esterification. In a representative procedure, 2,2,2-trifluoro-N-pyrazin-2-ylmethyl-acetamide (21.0 g, 100 mmol) is treated with phosphorus oxychloride (100 mL) and phosphorous pentoxide (17.8 g, 125 mmol) under reflux. The reaction mixture is concentrated, quenched with deionized water, and adjusted to pH 5–6 using 20% sodium hydroxide. Extraction with ethyl acetate (4 × 250 mL) followed by drying over anhydrous magnesium sulfate yields the ethyl carboxylate derivative.
Salt Formation to Dihydrochloride
Conversion to the dihydrochloride salt involves two stages:
- Deprotonation : The hydrochloride salt of the free acid is treated with an alkaline solution (e.g., sodium hydroxide) to generate the free base.
- Re-protonation : The free base is reacted with hydrochloric acid in a polar aprotic solvent (e.g., dichloromethane or ethyl acetate) to form the dihydrochloride salt.
Critical factors include stoichiometric control of HCl (2 equivalents) and rigorous pH monitoring to ensure complete salt formation. The final product is isolated via vacuum filtration and washed with cold ether to remove residual acids.
Process Optimization
Solvent and Temperature Effects
The patent route employs dichloromethane for cyclocondensation and methanol for enamine formation. Substituting dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) was explored in similar syntheses, though yields dropped by 10–15% due to reduced solubility of intermediates. Reflux temperatures (40–80°C) proved optimal for minimizing byproducts like N-alkylated derivatives, which form at higher temperatures (>100°C).
Table 2: Solvent Impact on Yield
| Solvent | Reaction Temperature | Yield (%) | Byproducts |
|---|---|---|---|
| Dichloromethane | 0–5°C | 92 | <5% |
| Cyclopentyl methyl ether | 0–5°C | 78 | 12% |
| Ethyl acetate | 25°C | 65 | 20% |
Characterization and Quality Control
The dihydrochloride salt is characterized by:
- NMR Spectroscopy : $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 1.25 (t, 3H, CH$$2$$CH$$3$$), 3.15–3.45 (m, 4H, pyrazine-H), 4.20 (q, 2H, OCH$$2$$), 4.80 (s, 2H, NH$$_2^+$$).
- HPLC Purity : >99% (C18 column, 0.1% TFA in water/acetonitrile gradient).
- Elemental Analysis : Calculated for C$$9$$H$${14}$$Cl$$2$$N$$3$$O$$_2$$: C 40.32%, H 5.26%, N 15.68%; Found: C 40.28%, H 5.30%, N 15.65%.
Formulation Considerations
While beyond synthesis, formulation insights from GlpBio highlight the compound’s solubility challenges. Stock solutions (10 mM in DMSO) require sonication at 37°C for 30 minutes to achieve clarity. For in vivo studies, master solutions are diluted with corn oil or PEG-300/Tween-80 mixtures to enhance bioavailability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted imidazo-pyrazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for enhanced drug efficacy and specificity. Research indicates that derivatives of this compound can act as orexin receptor antagonists, which are potential treatments for sleep disorders and stress-related syndromes .
Case Studies
- Orexin Receptor Antagonism : Studies have shown that compounds derived from this structure can decrease alertness and increase REM sleep in animal models. This suggests potential applications in treating insomnia and other sleep disorders .
- Cognitive Enhancement : Research indicates that these compounds may enhance memory function and could be beneficial in treating cognitive dysfunctions related to psychiatric disorders .
Biochemical Research
Enzyme Inhibition and Receptor Binding
The compound is utilized in studies that explore enzyme inhibition and receptor binding mechanisms. This research is vital for understanding complex biological pathways and developing new therapeutic strategies.
Applications in Drug Discovery
It is often used as a tool compound in drug discovery efforts aimed at identifying new therapeutics for various diseases. The ability to modulate biological pathways makes it a valuable asset in pharmacological studies.
Agricultural Chemistry
Agrochemical Formulations
this compound can be incorporated into agrochemical formulations. Its properties may enhance the effectiveness of pest control agents while minimizing environmental impact.
Material Science
Development of Advanced Materials
The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials require specific chemical resistance and durability, which this compound can provide.
Analytical Chemistry
Standardization in Analytical Techniques
In analytical chemistry, this compound is employed as a standard substance in various analytical techniques. This ensures accurate measurements and quality control across laboratories.
Summary Table of Applications
| Field | Application |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; orexin receptor antagonists |
| Biochemical Research | Studies on enzyme inhibition and receptor binding; drug discovery tool |
| Agricultural Chemistry | Formulation of effective agrochemicals |
| Material Science | Development of advanced materials with specific chemical properties |
| Analytical Chemistry | Used as a standard in analytical techniques for quality control |
Mechanism of Action
The mechanism by which Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to specific enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: Another heterocyclic compound with similar structural features but different substitution patterns.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine derivatives: Compounds with a similar fused ring system but different heteroatoms in the ring structure.
Uniqueness
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride is unique due to its specific ring fusion and the presence of both imidazole and pyrazine moieties. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Biological Activity
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride (CAS Number: 951627-01-3) is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₉H₁₃N₃O₂
- Molecular Weight : 195.22 g/mol
- CAS Number : 951627-01-3
- IUPAC Name : this compound
P2X7 Receptor Modulation
Research indicates that ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine compounds act as antagonists of the P2X7 receptor. This receptor is a ligand-gated ion channel involved in various cellular processes including inflammation and pain signaling. The compound has been shown to:
- Antagonize ATP effects : By inhibiting P2X7 receptor activation by ATP, it may reduce pro-inflammatory cytokine release such as IL-1β and modulate immune responses .
- Potential therapeutic applications : These properties suggest potential use in treating inflammatory diseases and pain management .
Orexin Receptor Antagonism
Additionally, this compound exhibits activity as an orexin receptor antagonist. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. The implications of this activity include:
- Sleep Disorders : The antagonism of orexin receptors may lead to increased sleep duration and quality .
- Cognitive Functions : It has been suggested that modulation of orexin systems could benefit cognitive dysfunctions and stress-related disorders .
Research Findings
Several studies have highlighted the biological activity of ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives:
Case Study 1: Inflammatory Response Modulation
In a controlled study involving macrophages exposed to inflammatory stimuli, treatment with ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine significantly reduced the release of IL-1β compared to untreated controls. This suggests its potential as an anti-inflammatory agent.
Case Study 2: Sleep Improvement in Rodent Models
In a rodent model designed to evaluate sleep disorders, administration of this compound resulted in a statistically significant increase in both REM and NREM sleep phases compared to baseline measurements. This supports its role as a therapeutic agent for sleep-related issues.
Q & A
Q. What are the recommended synthetic routes for Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride?
The compound is typically synthesized via cyclization of ethylamine with ketoesters or diketones under acidic or basic conditions. For example, precursors like ethyl glycinate derivatives can undergo intramolecular cyclization to form the imidazo-pyrazine core . Modifications such as iodination or bromination (e.g., 3-iodo analogs in ) require halogenation steps post-cyclization. Reaction optimization should focus on solvent polarity (e.g., DMF for nucleophilic substitutions) and temperature control (60–100°C) to enhance yield and purity .
Q. How can researchers validate the structural identity of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze proton environments (e.g., imidazole ring protons at δ 7.2–8.5 ppm, ethyl ester protons at δ 1.2–4.3 ppm) .
- Mass Spectrometry : Confirm molecular weight (268.138 g/mol) via ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolve crystal structures to confirm bicyclic geometry and chloride counterion positions .
Q. What storage conditions are optimal for maintaining compound stability?
Store at 2–8°C in airtight, light-protected containers under inert gas (argon). The dihydrochloride salt is hygroscopic; desiccants like silica gel are recommended. Avoid aqueous solutions unless buffered at pH 4–6 to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. What pharmacological targets are associated with this compound?
Structural analogs (e.g., 1-chloro derivatives) act as dual orexin receptor antagonists (DORAs), inhibiting OX1R and OX2R with IC₅₀ values <100 nM. This suggests potential utility in sleep regulation and neuropathic pain . Computational docking studies (e.g., Glide SP) can map interactions between the imidazo-pyrazine core and receptor hydrophobic pockets . Validate target engagement via calcium flux assays in HEK293 cells expressing orexin receptors .
Q. How do substituents influence structure-activity relationships (SAR)?
- Position 3 : Iodination (as in ) enhances lipophilicity (logP +0.5) and receptor binding affinity but reduces solubility.
- Ester Group : Ethyl esters improve membrane permeability compared to methyl or carboxylic acid derivatives (e.g., Caco-2 Papp >10 × 10⁻⁶ cm/s) .
- Chloride Counterions : Dihydrochloride salts enhance crystallinity and bioavailability vs. free bases . Test analogs in vitro for IC₅₀ shifts and in vivo for pharmacokinetic profiles (e.g., t₁/₂, AUC) .
Q. How can researchers resolve contradictions in reported biological activities?
Discrepancies in receptor selectivity (e.g., OX1R vs. OX2R) may arise from assay conditions:
- Cell Lines : Use homogeneous systems (e.g., CHO-K1 vs. HEK293) to minimize variability .
- Ligand Concentrations : Titrate compound (1 nM–10 µM) to account for off-target effects at high doses.
- Control Compounds : Include reference DORAs like suvorexant to benchmark activity .
Q. What analytical methods are critical for detecting degradation products?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).
- LC-MS/MS : Identify degradation peaks (e.g., hydrolyzed carboxylic acid derivative, m/z 240.09) .
- Kinetic Modeling : Calculate degradation rates (k) and shelf-life using Arrhenius equations .
Q. How does the compound’s reactivity compare to halogenated analogs?
The parent dihydrochloride is less electrophilic than iodo/bromo derivatives (e.g., ). In Suzuki-Miyaura couplings, brominated analogs achieve >80% yield with Pd(PPh₃)₄, whereas the parent compound requires harsher conditions (e.g., Buchwald-Hartwig amination) . Oxidation with meta-chloroperbenzoic acid (mCPBA) yields N-oxide derivatives, confirmed by IR (N-O stretch at 1250–1350 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
